Superior Leaving Group Ability of Iodide vs. Bromide and Chloride in Nucleophilic Substitution
The relative reactivity of halide leaving groups in alkyl halides is a well-established principle. Iodide (I⁻) is a significantly better leaving group than bromide (Br⁻) or chloride (Cl⁻) due to its weaker basicity and greater stability as an anion. This class-level inference predicts that 3-iodopropanal will undergo nucleophilic substitution reactions at the C-I bond faster than 3-bromopropanal or 3-chloropropanal under identical conditions [1]. The quantitative ranking of leaving group ability is I⁻ > Br⁻ > Cl⁻ >> F⁻, which directly impacts reaction rates and yields in SN2 processes.
| Evidence Dimension | Leaving Group Ability (Relative Reactivity) |
|---|---|
| Target Compound Data | Iodide (I⁻) is the best leaving group among halides |
| Comparator Or Baseline | Bromide (Br⁻) and Chloride (Cl⁻) are progressively poorer leaving groups |
| Quantified Difference | Qualitative ranking: I⁻ > Br⁻ > Cl⁻ |
| Conditions | General nucleophilic substitution (SN2) conditions |
Why This Matters
This difference is critical for procurement decisions when reaction efficiency and yield are paramount; 3-iodopropanal offers a kinetic advantage over its bromo- and chloro-analogs in substitution-based synthetic routes.
- [1] LibreTexts Chemistry. 8.02 Relative Reactivity of Halide Leaving Groups. 2019. View Source
